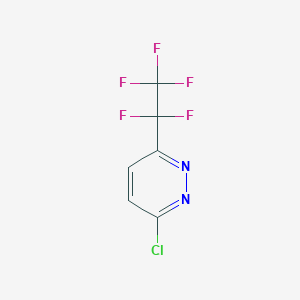

3-Chloro-6-(perfluoroethyl)pyridazine

Description

Significance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov The high electronegativity of fluorine, combined with its relatively small size, can influence molecular conformation, pKa, metabolic stability, and lipophilicity. researchgate.nettandfonline.com For instance, the presence of a C-F bond, which is absent in nature, often enhances metabolic stability, thereby improving a drug's half-life. tandfonline.com Fluorinated groups can modulate the basicity of nearby functionalities, which can be crucial for optimizing a molecule's bioavailability and binding affinity. tandfonline.com The unique properties of fluorine have led to its inclusion in approximately 20% of all pharmaceuticals. nih.gov The integration of fluorine into heterocyclic systems, such as pyridazines, represents a key strategy in modern chemical synthesis, leading to novel compounds with enhanced or unique characteristics. tandfonline.com

Overview of Pyridazine (B1198779) Chemistry and Research Landscape

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prominent scaffold in heterocyclic chemistry. dntb.gov.uaresearchgate.net The presence of the two nitrogen atoms makes the pyridazine ring electron-deficient, influencing its reactivity and intermolecular interactions. digitellinc.com This inherent electronic nature makes pyridazines valuable components in pharmaceuticals, agrochemicals, and materials science. dntb.gov.uaconsensus.app The pyridazine core is present in numerous compounds with a wide array of biological activities, including anticancer and antifungal properties. nih.govnih.gov Research in pyridazine chemistry is continually advancing, with new synthetic methodologies and applications being developed. researchgate.netresearchgate.net These efforts aim to create novel pyridazine derivatives with tailored properties for various applications. mdpi.com

Rationale for Research on 3-Chloro-6-(perfluoroethyl)pyridazine

The compound this compound merges three key chemical features: an electron-deficient pyridazine ring, a reactive chloro substituent, and a lipophilic perfluoroethyl group. The perfluoroethyl group, a longer-chain analogue of the more common trifluoromethyl group, can significantly impact properties like lipophilicity and conformational rigidity. nih.gov The chlorine atom at the 3-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution and metal-catalyzed cross-coupling reactions. jst.go.jpnih.gov This combination of features makes this compound a highly attractive building block for the synthesis of more complex and potentially bioactive molecules. Its structure offers a platform for systematically introducing diverse functionalities, enabling the exploration of new chemical space and the development of novel compounds with desired physicochemical and biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRFQVMMNMMJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 3 Chloro 6 Perfluoroethyl Pyridazine

While specific, experimentally determined data for 3-Chloro-6-(perfluoroethyl)pyridazine is not widely available in the public domain, its properties can be inferred from related structures like 3-Chloro-6-(trifluoromethyl)pyridazine. sigmaaldrich.comchemscene.com The compound is expected to be a solid at room temperature with a defined melting point. The presence of the perfluoroethyl group would contribute to a higher molecular weight and likely increased lipophilicity compared to its non-fluorinated or trifluoromethylated counterparts.

Table 1: Predicted and Inferred Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClF₅N₂ |

| Molecular Weight | 228.54 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Expected to be in a similar range to related compounds like 3-Chloro-6-(trifluoromethyl)pyridazine (55-59 °C) sigmaaldrich.com |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Acetone) |

Chemical Reactivity and Functionalization of 3 Chloro 6 Perfluoroethyl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 3-Chloro-6-(perfluoroethyl)pyridazine. The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This effect is significantly amplified by the potent electron-withdrawing nature of both the chloro and the perfluoroethyl substituents, which further polarizes the carbon-chlorine bond and stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.

The chlorine atom at the C3 position serves as an effective leaving group and is the primary site for SNAr reactions. The strong activation provided by the ring nitrogens and the C6-perfluoroethyl group facilitates the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.

Common nucleophiles include amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines proceed readily to yield 3-amino-6-(perfluoroethyl)pyridazine derivatives. Such reactions are foundational in medicinal chemistry for introducing diverse functionalities. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) serves as a classic analogue for this transformation, typically occurring under heat in a sealed vessel or in a suitable solvent. inforang.comgoogle.com

The table below summarizes representative SNAr reactions on analogous chloro-pyridazine systems, illustrating the versatility of this approach. The reactivity of this compound is expected to be similar or enhanced due to the strong inductive effect of the C2F5 group.

| Starting Material Analogue | Nucleophile | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonia (liquid) | Autoclave, 6 hrs | 3-Amino-6-chloropyridazine | Not specified |

| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Various amines | DMF or THF, 12-24 hrs | 3-Amino-6-(pyrazol-1-yl)pyridazine derivatives | Good |

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine (B374031) | Ethanol, Reflux, 4 hrs | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | ~83% |

The perfluoroethyl group (–C2F5) is exceptionally stable and generally unreactive under nucleophilic aromatic substitution conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atoms effectively shield the carbon backbone from nucleophilic attack. Consequently, in SNAr reactions involving this compound, the perfluoroethyl moiety acts as a powerful activating group but does not participate directly in the substitution, remaining intact in the final product.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions are generally not viable for this compound. The pyridazine ring is severely deactivated towards electrophiles due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms, the chloro substituent, and the perfluoroethyl group. These factors drastically reduce the electron density of the aromatic π-system, making it a very poor nucleophile. Attempted SEAr reactions, such as nitration or halogenation, would require exceptionally harsh conditions and are unlikely to proceed, instead favoring degradation of the starting material.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for creating new carbon-carbon and carbon-heteroatom bonds at the C3 position, significantly expanding the synthetic utility of this compound.

The Suzuki-Miyaura cross-coupling reaction is one of the most effective methods for forming C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov The chloro substituent at the C3 position of this compound is a suitable substrate for palladium-catalyzed Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. nih.gov

The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, in the presence of a suitable ligand and a base (e.g., Na2CO3, K2CO3) in a mixture of organic solvents and water. nih.gov The high efficiency, mild conditions, and broad functional group tolerance make this reaction a cornerstone for the derivatization of pyridazine systems in various fields, including materials science and pharmaceuticals. nih.govresearchgate.net

The following table presents examples of Suzuki-Miyaura coupling on related chloropyridazine scaffolds, which are representative of the transformations possible with this compound.

| Halogenated Substrate Analogue | Boronic Acid/Ester | Catalyst/Ligand | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aryl-boronic acids | Pd(PPh3)4 | DME, ethanol, 2M Na2CO3, 80°C, 48h | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | 14-28% |

| 3-Amino-6-chloropyridazine | Various arylboronic acids | Pd(PPh3)4 | Dioxane/H2O, Na2CO3, Reflux | 3-Amino-6-arylpyridazine | 23-65% |

| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridyl boronic acids | Pd(dppf)Cl2 | DME, Na2CO3, 80°C | Coupled bi-heterocyclic product | Good |

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. For the this compound ring system, the C-H bonds at the C4 and C5 positions are potential sites for such reactions.

While direct examples on this compound are not widely reported, studies on related N-heterocycles demonstrate the feasibility of this approach. For instance, palladium-catalyzed C-H arylation has been successfully applied to pyridazine-based fused 1,2,4-triazoles. nih.gov In these systems, regioselective mono-arylation was achieved at the C8 position of the fused ring system, which corresponds to a carbon on the pyridazine core, demonstrating that C-H bonds on this electron-poor heterocycle can be activated. nih.gov This precedent suggests that, with the appropriate directing group or catalyst system, selective C-H functionalization of the pyridazine ring in this compound could be a viable strategy for introducing substituents at the C4 or C5 positions.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical reactivity, derivatization, or functionalization of the compound This compound .

The requested article, focusing on the derivatization, introduction of heterocyclic moieties, and formation of fused ring systems from this specific compound, cannot be generated as no research data detailing these reactions has been found in the public domain. Searches for its CAS number (1206524-29-9) and chemical name did not yield any studies on its reactivity.

While literature exists for analogous compounds, such as 3-Chloro-6-(trifluoromethyl)pyridazine and other pyridazine derivatives, the strict requirement to focus solely on this compound prevents the use of this related but scientifically distinct information. Therefore, the content for the specified outline sections cannot be provided at this time.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

No dedicated studies reporting quantum chemical calculations to determine the electronic structure of 3-Chloro-6-(perfluoroethyl)pyridazine were found in the public domain. Such calculations, often employing methods like Density Functional Theory (DFT), are crucial for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electron density distribution, and molecular electrostatic potential. While research on other substituted pyridazines, such as 3-chloro-6-methoxypyridazine, has utilized DFT to analyze electronic properties, this information cannot be directly extrapolated to the perfluoroethyl derivative due to the significant electronic influence of the C2F5 group.

Reaction Mechanism Elucidation via Computational Chemistry

There is no available research that employs computational chemistry to elucidate the reaction mechanisms involving this compound. Computational methods are powerful tools for mapping reaction pathways, calculating activation energies, and identifying transition states. The absence of such studies means that the mechanisms for its synthesis, degradation, or participation in further chemical transformations remain computationally uncharacterized.

Prediction of Reactivity and Regioselectivity

Specific computational predictions regarding the reactivity and regioselectivity of this compound are not present in the scientific literature. General computational tools and methodologies for predicting the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems have been developed. However, their application to this specific molecule has not been reported. The interplay between the electron-withdrawing nature of the chloro, perfluoroethyl, and pyridazine (B1198779) nitrogen atoms would present a complex case for predicting sites of nucleophilic or electrophilic attack, which remains to be computationally explored.

Research Applications of 3 Chloro 6 Perfluoroethyl Pyridazine and Its Derivatives

Applications in Agrochemical Research

The pyridazine (B1198779) core is a well-established scaffold in the design of agrochemicals. bohrium.com Derivatives of 3-Chloro-6-(perfluoroethyl)pyridazine are explored for their potential to control unwanted vegetation and combat fungal or insect infestations in agricultural settings.

The pyridazine ring system is a core component of various compounds with bleaching and herbicidal properties. nih.gov Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, for instance, has shown that the presence of an electron-withdrawing group on an attached phenyl ring is essential for high herbicidal activity. nih.gov This principle underscores the potential of the perfluoroethyl group in this compound to contribute to herbicidal efficacy.

Scientists design and synthesize novel picolinic acid compounds, which are a subclass of auxin herbicides, by incorporating substituted pyrazolyl groups at the 6-position of a chlorinated pyridine (B92270) core. mdpi.com The 3-chloro position on the pyridazine ring of the title compound provides a reactive site for similar synthetic modifications, allowing for the creation of new potential herbicides. The development of these compounds often involves evaluating their ability to inhibit the growth of various weeds in greenhouse tests. nih.govmdpi.com

| Representative Pyridazine/Pyridine Herbicides | Target Weeds | Observed Activity |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives | Spirodela polyrrhiza | Excellent herbicidal activities, even at low doses (7.5 g ha⁻¹). nih.gov |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid Derivatives | Abutilon aheophrasti | High inhibitory activity, with some compounds showing IC₅₀ values as low as 0.026 μM. mdpi.com |

Pyridazine derivatives are widely recognized for their potential as fungicides and insecticides. bohrium.comnih.govmdpi.com The 3-chloro-6-phenylpyridazine (B182944) scaffold, which is structurally related to this compound, serves as a key intermediate in synthesizing compounds with agrochemical applications. chemimpex.com

In the realm of fungicides, various derivatives have been synthesized and tested against common phytopathogenic fungi. nih.govepo.orgnih.gov For example, modifying 5-chloro-6-phenylpyridazin-3(2H)-one by introducing different substituents has led to compounds with good activity against fungi like G. zeae and F. oxysporum. nih.govnih.gov

For insecticidal applications, research has demonstrated that N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives exhibit significant activity against pests such as Plutella xylostella (diamondback moth). mdpi.commdpi.com The activity is highly dependent on the nature of the substituent attached to the pyridazine ring. mdpi.com

| Derivative Class | Target Organism | Notable Results |

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Plutella xylostella (insect) | Compounds 4b, 4d, and 4h showed >90% activity at a concentration of 100 mg/L. mdpi.com |

| Diamide compounds with polyfluoro-substitution | Aphis craccivora (insect) | Certain compounds exhibited >90% mortality at 400 μg/mL. mdpi.com |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum (fungi) | Several synthesized compounds displayed good antifungal activities in preliminary tests. nih.govnih.gov |

Pre-Clinical Medicinal Chemistry Research

In medicinal chemistry, the pyridazine nucleus is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds. nih.gov It serves as a foundational structure for designing molecules that can interact with specific biological targets, making this compound a relevant starting material for drug discovery research.

The pyridazine heterocycle is a key structural feature in many pharmacologically active compounds. bohrium.com Its versatility allows for easy functionalization at various positions on the ring, making it an attractive scaffold for developing novel therapeutic agents. bohrium.com

Researchers have used the pyridazine core to design potent enzyme inhibitors. For example, a series of 6-aryl-4,5-heterocyclic-fused pyridazinones were designed and synthesized as selective phosphodiesterase (PDE) IV inhibitors. nih.gov The 3-chloro position of the title compound is a key reactive handle for building such complex fused-ring systems. Similarly, 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent agonists for the Stimulator of Interferon Genes (STING) protein, a promising target for cancer immunotherapy. nih.gov The representative agonist, A4, effectively activated STING in human cells with an EC₅₀ value of 0.06 μM. nih.gov

The utility of the 3-chloro-pyridazine structure extends to its use as an intermediate for creating compounds with potential antihypertensive activity. google.com The chloro group can be displaced by other functional groups, like hydrazine, to build more complex molecules for biological screening. google.comnih.gov

| Biological Target | Pyridazine Derivative Class | Key Finding |

| Phosphodiesterase IV (PDE IV) | 6-aryl-4,5-heterocyclic-fused pyridazinones | Demonstrated good selectivity for the PDE IV enzyme family. nih.gov |

| STING (Stimulator of Interferon Genes) | 3-(fluoro-imidazolyl)pyridazines | Agonist A4 showed an EC₅₀ of 0.06 μM in human THP1 cells. nih.gov |

| JNK1 Pathway | 3,6-disubstituted pyridazines | Compound 9e exhibited the highest growth inhibition against most of the NCI-60 cancer cell lines. nih.gov |

Bioisosteric replacement is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to improve biological activity or pharmacokinetic properties. The pyridazine ring and its substituents are often involved in such strategies.

The perfluoroethyl group on this compound can be considered a bioisostere of other lipophilic groups. Its strong electron-withdrawing nature can significantly alter the electronic properties of the pyridazine ring compared to a simple alkyl or phenyl group. In a broader context, the entire pyridazine ring can act as a bioisostere for other aromatic systems. For instance, replacing an isoxazole (B147169) heterocycle with a pyridine ring in certain compounds resulted in ligands with high affinity for central nicotinic cholinergic receptors. nih.gov This highlights the potential for the pyridazine scaffold to mimic other rings in drug design. Furthermore, a "scaffold hopping" approach, which is a form of bioisosteric replacement of the core molecular structure, has been used to discover new antikinetoplastid agents by replacing a carbon atom in an imidazo[1,2-a]pyridine (B132010) core with a nitrogen atom to create an imidazo[1,2-b]pyridazine (B131497) scaffold. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. The pyridazine scaffold is frequently subjected to SAR studies to optimize the potency and selectivity of lead compounds.

For PDE IV inhibitors based on the pyridazinone core, SAR studies revealed that having an ethyl group at the N-2 position of the pyridazine ring was associated with the best potency and selectivity profile. nih.gov In the development of insecticidal pyridazin-3(2H)-ones, SAR analysis indicated that the type and substitution pattern of groups attached to the core significantly influenced activity against Plutella xylostella. mdpi.com Similarly, in a series of anticancer compounds, SAR was evaluated using QSAR (Quantitative Structure-Activity Relationship) methodology, which indicated that electronic properties like the charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO) were highly involved in cytotoxic activity. mdpi.com These studies illustrate how systematic modification of the pyridazine scaffold, including at positions analogous to the 3- and 6-positions of the title compound, is crucial for optimizing biological function.

| Compound Series | Biological Activity | Key SAR Finding |

| Heterocyclic-fused pyridazinones | PDE IV Inhibition | An ethyl group at the pyridazine N-2 position is associated with the best potency and selectivity. nih.gov |

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Insecticidal | The type of substituent and its substitution pattern significantly affect insecticidal activity. mdpi.com |

| 6-Chloro-2-arylvinylquinolines | Antiplasmodial | Introducing ortho-substituents at the phenyl ring may compromise potency. nih.gov |

Role as Synthetic Intermediates in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a versatile intermediate for the synthesis of more complex molecular structures. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, while the pyridazine ring and the perfluoroethyl group can influence the molecule's electronic properties and reactivity in various chemical transformations.

One of the primary applications of similar 3-chloropyridazine (B74176) derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. While specific studies on this compound are limited, the general reactivity of chloropyridazines suggests its utility in coupling with a variety of boronic acids and esters. This would allow for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the 3-position, leading to a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce a range of functional groups. For instance, the reaction of 3,6-dichloropyridazine (B152260) with 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) results in the formation of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, demonstrating the feasibility of nucleophilic substitution on the pyridazine ring. nih.gov This type of reaction, when applied to this compound, would enable the synthesis of new derivatives with tailored properties.

The synthesis of polysubstituted pyridazinones from tetrafluoropyridazine (B1595357) via sequential nucleophilic aromatic substitution highlights the potential of halogenated pyridazines to serve as scaffolds for building complex molecules. nih.gov By analogy, this compound could be a starting point for the regioselective introduction of various functional groups, leading to the creation of diverse molecular libraries for biological screening or materials development.

The following table summarizes potential synthetic transformations involving this compound as an intermediate, based on known reactivity of similar compounds.

| Reaction Type | Potential Reactant | Potential Product Class | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | 3-Aryl-6-(perfluoroethyl)pyridazines | Access to complex aromatic and heteroaromatic systems |

| Buchwald-Hartwig Amination | Primary/Secondary amines | 3-Amino-6-(perfluoroethyl)pyridazines | Introduction of nitrogen-containing functional groups |

| Nucleophilic Substitution | Alkoxides, Thiolates | 3-Alkoxy/Thio-6-(perfluoroethyl)pyridazines | Functional group diversification |

Potential in Materials Science Research (e.g., π-conjugated systems)

In the realm of materials science, pyridazine-containing molecules are gaining attention for their potential use in organic electronics, particularly in the development of π-conjugated materials. mdpi.comnih.govnih.gov The electron-deficient nature of the pyridazine ring makes it an attractive component for creating materials with specific electronic and photophysical properties. The incorporation of a perfluoroethyl group is expected to further enhance these properties.

The strong electron-withdrawing nature of the perfluoroethyl group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is a crucial factor in designing n-type organic semiconductors, which are essential for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of perfluoroalkyl groups on phosphine (B1218219) ligands, for example, has been shown to drastically reduce their basicity and impart significant π-accepting properties. A similar effect is anticipated for this compound and its derivatives.

The introduction of pyridazine units into π-conjugated polymers has been explored as a strategy to create materials with desirable charge transfer properties. rsc.org The development of new π-conjugated materials is a burgeoning field, with a focus on tuning their chemical structures to control optical and electrochemical properties. mdpi.comnih.gov Derivatives of this compound could serve as key building blocks in the synthesis of such polymers. For instance, palladium-catalyzed polymerization reactions could be employed to incorporate the perfluoroethyl-substituted pyridazine moiety into a polymer backbone.

Furthermore, the planarity and potential for π–π stacking interactions in pyridazine-containing molecules are important for charge transport in the solid state. nih.gov The perfluoroethyl group can also influence the intermolecular packing of the molecules in the solid state, which is a critical determinant of the material's performance in electronic devices.

The table below outlines the expected influence of the this compound moiety on the properties of π-conjugated materials.

| Property | Influence of the Perfluoroethyl-Pyridazine Moiety | Potential Application |

|---|---|---|

| Electronic Properties | Lowered LUMO energy level, enhanced electron affinity | n-type organic semiconductors, electron transport materials |

| Optical Properties | Potential for tunable absorption and emission spectra | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Solid-State Packing | Influence on intermolecular interactions and molecular ordering | Improved charge mobility in organic field-effect transistors (OFETs) |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Chloro-6-(perfluoroethyl)pyridazine and its derivatives will likely focus on efficiency, safety, and environmental sustainability. While classical methods for pyridazine (B1198779) synthesis exist, their adaptation for perfluoroalkylated substrates often presents challenges.

Key research areas will include:

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at high temperatures and pressures. Developing a flow-based synthesis for this compound could lead to a more scalable and reproducible manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of fluorinated heterocycles. nih.gov Future research should explore its application in the key cyclization and chlorination steps required to form the target molecule.

Phase-Transfer Catalysis (PTC): PTC is an environmentally friendly technique that can facilitate reactions between reactants in immiscible phases, often reducing the need for volatile organic solvents. nih.gov Investigating PTC for the introduction of the perfluoroethyl group or for subsequent functionalization reactions could lead to more sustainable synthetic routes.

Catalytic C-H Functionalization: Direct C-H functionalization of a pre-formed pyridazine ring with a perfluoroethyl source represents a highly atom-economical approach. While challenging, the development of suitable catalysts for this transformation would be a significant breakthrough.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs and optimization of flow parameters. |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. nih.gov | Potential for localized overheating and scalability issues. |

| Phase-Transfer Catalysis | Reduced solvent usage and milder reaction conditions. nih.gov | Catalyst stability and separation from the product. |

Advanced Functionalization Techniques

The chloro-substituent at the 3-position of the pyridazine ring is a key handle for further molecular elaboration. Future research will undoubtedly focus on leveraging this reactivity to create a diverse library of derivatives.

Promising areas for investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Applying these methods to this compound would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridazine ring, further enhanced by the perfluoroethyl group, makes the chloro-substituent susceptible to nucleophilic displacement. Exploration of a broad range of nucleophiles (e.g., O, N, S-based) will be crucial for accessing new chemical space.

Direct C-H Functionalization of the Pyridazine Core: Beyond the chloro-substituent, the C-H bonds of the pyridazine ring itself represent targets for functionalization. Developing regioselective methods for this will enable the synthesis of highly decorated pyridazine scaffolds.

Interdisciplinary Approaches in Biological and Materials Sciences

The unique properties imparted by the perfluoroethyl group suggest that this compound and its derivatives could find applications in various interdisciplinary fields.

Medicinal Chemistry: Fluorinated heterocycles are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity. nih.gov Derivatives of this compound could be investigated as potential therapeutic agents, targeting a range of diseases. The pyridazine scaffold itself is found in drugs with diverse activities. lifechemicals.comresearchgate.net

Agrochemicals: Many successful pesticides and herbicides contain fluorinated heterocyclic motifs. The structural features of this compound make it a candidate for agrochemical research, potentially leading to the development of new crop protection agents. researchgate.net

Materials Science: The pyridazine ring can act as a ligand for metal cations. lifechemicals.com The introduction of a perfluoroethyl group could modulate the electronic properties and stability of the resulting metal complexes, making them of interest for applications in catalysis, organic light-emitting diodes (OLEDs), and other advanced materials.

Computational Design and Prediction of Novel Derivatives

In silico methods are becoming increasingly indispensable in modern chemical research, enabling the rational design of molecules with desired properties and reducing the need for extensive empirical screening.

Future computational studies on this compound could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule, including its reactivity, stability, and spectroscopic signatures. mdpi.com This information can guide the development of synthetic strategies and the design of functionalization reactions.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets such as enzymes and receptors. benthamdirect.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate the structural features of a series of derivatives with their biological activity, QSAR can be used to predict the potency of novel compounds and guide the design of more effective molecules.

A summary of computational approaches and their potential applications is provided in Table 2.

Table 2: Computational Approaches for the Design and Study of this compound Derivatives

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies and property prediction. mdpi.com | Molecular geometry, electronic structure, reactivity indices. |

| Molecular Docking | Virtual screening and binding mode analysis. benthamdirect.comrsc.org | Binding affinity, protein-ligand interactions. |

Q & A

Q. What are the key synthetic routes for 3-Chloro-6-(perfluoroethyl)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of pyridazine precursors. For example, chlorination of 6-(perfluoroethyl)pyridazine using thionyl chloride (SOCl₂) under reflux yields the target compound . Optimization requires precise control of temperature (70–90°C), solvent selection (e.g., DMF for solubility), and inert atmospheres to prevent side reactions. Continuous flow processes in industrial settings improve yield and purity by maintaining consistent reaction parameters .

Q. How does nucleophilic substitution occur at the 3-chloro position of this compound?

The chlorine atom at position 3 is highly reactive toward nucleophiles like amines or alkoxides. For instance, substituting chlorine with an amine group involves refluxing the compound with excess amine in a polar aprotic solvent (e.g., acetonitrile) at 80°C for 6–12 hours. Monitoring progress via TLC or LC-MS ensures complete substitution .

Q. What analytical techniques are critical for characterizing this compound?

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies molecular ions and fragmentation patterns, confirming the presence of the perfluoroethyl group .

- NMR Spectroscopy: ¹H and ¹³C NMR resolve aromatic proton environments, while ¹⁹F NMR confirms perfluoroethyl substituent integrity .

- X-ray Crystallography: Programs like SHELXL or WinGX determine crystal structure and bond angles, essential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications (e.g., perfluoroethyl vs. trifluoromethyl) impact biological activity?

The perfluoroethyl group enhances electron-withdrawing effects and metabolic stability compared to trifluoromethyl. For example, in AhR agonism studies, perfluoroethyl derivatives show prolonged receptor activation due to reduced oxidative metabolism . A comparative SAR table is provided below:

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors. To address this:

- Microsomal Stability Assays: Evaluate hepatic metabolism using human liver microsomes (HLM).

- Plasma Protein Binding (PPB): Use equilibrium dialysis to assess free drug availability.

- Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target tissues via scintillation counting .

Q. How can computational modeling predict reactivity patterns of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For example:

- The LUMO at the 3-chloro position predicts nucleophilic attack sites.

- Fukui indices quantify electrophilicity, guiding synthetic modifications .

Experimental Design & Data Analysis

Q. What strategies optimize yield in multi-step syntheses of pyridazine derivatives?

- Stepwise Purification: Use flash chromatography after each step to remove intermediates.

- Catalytic Systems: Pd/C or CuI catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Deuterated Analogues: Synthesize deuterated versions via acetylene-D₂ reactions in COware reactors for mechanistic tracer studies .

Q. How are antagonistic/agonistic effects of this compound quantified in receptor-binding assays?

- Radioligand Displacement: Use ³H-labeled ligands (e.g., CRF(1)R) to measure Ki values via competitive binding.

- cAMP Accumulation Assays: For GPCR targets (e.g., GPR39), monitor intracellular cAMP levels using FRET-based biosensors .

Structural and Mechanistic Insights

Q. What role does the perfluoroethyl group play in enhancing photostability for imaging applications?

The strong C-F bonds resist UV degradation, making the compound suitable for myocardial perfusion imaging (MPI). Comparative studies show perfluoroethyl derivatives retain 90% fluorescence intensity after 24 hrs of light exposure, vs. 40% for non-fluorinated analogs .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

CYP3A4 and CYP2D6 mediate major metabolic pathways. To mitigate rapid clearance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.